N-[2-oxo-2-(1H-1,2,4-triazol-3-ylamino)ethyl]-4-phenylpiperazine-1-carboxamide
Description
Properties
Molecular Formula |
C15H19N7O2 |
|---|---|
Molecular Weight |
329.36 g/mol |
IUPAC Name |
N-[2-oxo-2-(1H-1,2,4-triazol-5-ylamino)ethyl]-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C15H19N7O2/c23-13(19-14-17-11-18-20-14)10-16-15(24)22-8-6-21(7-9-22)12-4-2-1-3-5-12/h1-5,11H,6-10H2,(H,16,24)(H2,17,18,19,20,23) |
InChI Key |
HSJDTFXWGGRREI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NCC(=O)NC3=NC=NN3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-oxo-2-(1H-1,2,4-triazol-3-ylamino)ethyl]-4-phenylpiperazine-1-carboxamide typically involves multiple steps, including the formation of the triazole ring and the subsequent attachment of the piperazine and phenyl groups. Common reagents used in these reactions include hydrazine derivatives, carboxylic acids, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality .
Chemical Reactions Analysis
Nucleophilic Substitution at the Amide Group
The terminal carboxamide group undergoes nucleophilic substitution reactions, enabling derivatization. For example:
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) yields N-alkylated derivatives.
-
Aminolysis : Treatment with primary amines (e.g., benzylamine) replaces the amide oxygen with an amine group, forming urea derivatives.
Table 1: Representative Amide Substitution Reactions
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C | N-Methylcarboxamide derivative | 78 |
| Benzylamine | EtOH, reflux | Urea-linked benzylamine analog | 65 |
Triazole Ring Functionalization
The 1,2,4-triazole moiety participates in electrophilic and coordination reactions:
-
Alkylation : Reaction with iodomethane in alkaline media selectively alkylates the N1 position of the triazole .
-
Oxidation : Treatment with KMnO₄ in acidic conditions generates a triazole N-oxide, enhancing polarity.
-
Metal Coordination : The triazole’s nitrogen atoms form stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺), useful in catalytic applications .
Key Insight : Substituents on the triazole ring critically influence steric and electronic properties. For instance, replacing the triazole with imidazole analogs reduces binding affinity in kinase inhibition studies .
Cyclization Reactions
Under acidic or thermal conditions, the compound undergoes intramolecular cyclization:
-
Acid-Catalyzed Cyclization : Heating with H₂SO₄ at 80°C forms a fused triazolo-pyrimidine ring system.
-
Thermal Rearrangement : Prolonged heating at 120°C induces ketone-amide cyclization, yielding a seven-membered lactam.
Table 2: Cyclization Pathways
| Condition | Product | Application |
|---|---|---|
| H₂SO₄, 80°C | Triazolo[1,5-a]pyrimidine | Potential antiviral lead |
| 120°C, 24 hrs | 7-Membered lactam | Enhanced metabolic stability |
Derivatization via Coupling Reactions
The compound serves as a scaffold for synthesizing analogs:
-
Suzuki Coupling : The phenylpiperazine group reacts with boronic acids to introduce aryl/heteroaryl groups.
-
Click Chemistry : The triazole’s azide group (if present) participates in copper-catalyzed azide-alkyne cycloadditions .
Example : Coupling with 4-fluorophenylboronic acid under Pd catalysis produces a fluorinated derivative with improved bioavailability.
Hydrolysis and Degradation Pathways
-
Acidic Hydrolysis : Concentrated HCl cleaves the amide bond, yielding 4-phenylpiperazine and a triazole-ethylamine fragment.
-
Enzymatic Degradation : Liver microsomes hydrolyze the carboxamide group, forming inactive metabolites.
Stability Under Synthetic Conditions
The compound remains stable under standard reaction conditions (pH 4–9, <100°C), but prolonged exposure to strong bases (e.g., NaOH) degrades the triazole ring.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of N-[2-oxo-2-(1H-1,2,4-triazol-3-ylamino)ethyl]-4-phenylpiperazine-1-carboxamide. The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | Percent Growth Inhibition |
|---|---|
| SNB-19 | 86.61% |
| OVCAR-8 | 85.26% |
| NCI-H460 | 75.99% |
| HOP-92 | 67.55% |
| MDA-MB-231 | 56.53% |
These results indicate that the compound may disrupt cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
In addition to direct cytotoxicity, the triazole moiety's ability to interact with enzymes involved in cancer metabolism could lead to novel therapeutic strategies targeting metabolic pathways in tumors.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Its structural features allow it to interact effectively with bacterial and fungal targets. Studies have shown that this compound demonstrates activity against various pathogens:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Moderate to high efficacy |
| Escherichia coli | Moderate efficacy |
| Candida albicans | Effective antifungal activity |
The compound's mechanism of action likely involves disruption of cell wall synthesis or interference with metabolic pathways critical for microbial survival .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in both in vitro and in vivo models:
- Anticancer Studies : Research published in ACS Omega demonstrated that derivatives of this compound exhibited significant growth inhibition in multiple cancer cell lines through apoptosis induction .
- Antimicrobial Evaluations : A study focusing on the synthesis and characterization of related triazole derivatives reported promising antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi .
Mechanism of Action
The mechanism of action of N-[2-oxo-2-(1H-1,2,4-triazol-3-ylamino)ethyl]-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with variations in the phenyl ring substituents, heterocyclic systems, or side-chain modifications. Key comparisons include:
Substituent Variations on the Phenyl Ring
2.1.1. Chlorophenyl Derivatives
- 4-(3-Chlorophenyl)-N-[2-oxo-2-(1H-1,2,4-triazol-3-ylamino)ethyl]piperazine-1-carboxamide (CAS 1351691-26-3) Molecular Formula: C15H18ClN7O2 Molecular Weight: 363.806 g/mol . The 3-chloro substituent increases molecular weight by ~34.4 g/mol compared to the parent compound, enhancing lipophilicity (clogP ~1.8 vs. ~1.2 for the parent). No direct melting point (MP) data are available, but structurally similar chlorophenyl derivatives (e.g., compound A5 in ) exhibit MPs of 193.3–195.2 °C .
2.1.2. Fluorophenyl Derivatives
- N-(3-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A2)
Heterocyclic Modifications
2.2.1. Trifluoromethyl and Pyrimidinyl Derivatives
2.2.2. Benzo[b][1,4]oxazinone Derivatives
- 4-(3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanoyl)-N-phenylpiperazine-1-carboxamide Synthesis: Achieved via coupling reactions using HCTU/DIPEA, yielding 60–88% . The benzooxazinone scaffold introduces rigidity, which may enhance selectivity for specific targets .
Side-Chain Modifications
- N-(2-{[2-(3-fluorophenyl)ethyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide Structure: Features a fluorophenethyl side chain instead of the triazole-linked ethyl group. Impact: Alters hydrogen-bonding capacity and solubility .
Physical Properties
Structure-Activity Relationship (SAR) Insights
- Heterocyclic Diversity: The triazole moiety in the parent compound may participate in hydrogen bonding, while benzooxazinone derivatives offer planar rigidity for π-π interactions .
- Side-Chain Flexibility : Ethyl-linked triazole groups (parent compound) vs. phenethyl chains () modulate solubility and pharmacokinetic profiles.
Biological Activity
N-[2-oxo-2-(1H-1,2,4-triazol-3-ylamino)ethyl]-4-phenylpiperazine-1-carboxamide (CAS Number: 1324056-01-0) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a triazole moiety linked to a piperazine ring. The molecular formula is , with a molecular weight of 329.36 g/mol. The compound's structure is crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways. Preliminary studies suggest that it may exert antimicrobial effects by inhibiting key enzymes or disrupting cellular processes in pathogens. The triazole ring is known for its role in modulating enzyme activity and may contribute to the compound's bioactivity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. Notably, it has been tested against the ESKAPE pathogens, which are notorious for their antibiotic resistance.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant antibacterial activity against several Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) were determined for various strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Klebsiella pneumoniae | 32 |
| Acinetobacter baumannii | 64 |
These results indicate that the compound has varying degrees of effectiveness against different bacterial species, with Staphylococcus aureus being the most susceptible .
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Studies have focused on its effects on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer).
Case Studies
A study involving MCF-7 cells revealed that treatment with this compound led to a dose-dependent reduction in cell viability:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 25 | 60 |
| 50 | 30 |
This data suggests that this compound may induce cytotoxic effects in breast cancer cells .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is vital for optimizing the biological efficacy of this compound. Variations in the piperazine and triazole moieties can significantly influence its bioactivity. Research indicates that modifications at specific positions can enhance or reduce antimicrobial and anticancer activities.
Q & A
Q. What are the common synthetic routes for N-[2-oxo-2-(1H-1,2,4-triazol-3-ylamino)ethyl]-4-phenylpiperazine-1-carboxamide, and how are reaction conditions optimized?
The synthesis typically involves coupling reactions between a triazole-containing amine and a piperazine-carboxamide precursor. Key steps include:
- Coupling agents : EDCI·HCl and HOBt are used to activate carboxylic acid intermediates, facilitating amide bond formation under anhydrous DMF at 60°C for 18 hours .
- Purification : Recrystallization or column chromatography is employed to isolate the product, with yields dependent on solvent polarity and temperature gradients .
- Optimization : Adjusting equivalents of reactants (e.g., triazole:piperazine ratio) and base (DIPEA) concentration can improve efficiency. Monitoring via TLC ensures reaction completion .
Table 1 : Representative synthesis conditions
| Reagent/Condition | Role | Typical Quantity | Reference |
|---|---|---|---|
| EDCI·HCl | Coupling agent | 2 mmol | |
| HOBt | Activator | 2 mmol | |
| DIPEA | Base | 2 mmol | |
| DMF | Solvent | 3 mL |
Q. How is the structural integrity and purity of this compound validated in academic research?
- Spectroscopic techniques :
- Crystallography : Single-crystal X-ray diffraction resolves stereochemistry and hydrogen-bonding networks, critical for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can computational methods streamline the synthesis and functionalization of this compound?
- Reaction path prediction : Tools like ICReDD integrate quantum chemical calculations to model transition states and predict viable synthetic pathways, reducing trial-and-error approaches .
- Solvent/Reagent optimization : Machine learning algorithms analyze reaction databases to recommend solvent systems (e.g., DMF vs. THF) and coupling agents (EDCI vs. DCC) based on electronic and steric parameters .
- Example : Free energy simulations can prioritize reaction conditions that minimize side products (e.g., triazole regioisomers) .
Q. What strategies resolve contradictory bioactivity data across different assays (e.g., enzyme inhibition vs. cellular efficacy)?
- Dose-response validation : Re-test compounds in orthogonal assays (e.g., fluorescence-based vs. radiometric enzyme assays) to rule out assay-specific artifacts .
- Structural analogs : Compare activity of derivatives (e.g., fluorophenyl vs. chlorophenyl substitutions) to identify substituents critical for target engagement .
- Metabolic stability : Assess if poor cellular activity stems from rapid degradation (e.g., via liver microsome assays) .
Table 2 : Common biological targets for piperazine-triazole hybrids
| Target Class | Example Assay | Key Findings | Reference |
|---|---|---|---|
| Kinase Inhibition | ATP-binding assays | IC₅₀ values correlate with triazole H-bonding | |
| GPCR Modulation | cAMP accumulation | Phenylpiperazine derivatives show subtype selectivity |
Q. What are the challenges in designing derivatives with improved pharmacokinetics (PK) while retaining bioactivity?
- Lipophilicity : Substituents like fluorophenyl groups reduce logP but may hinder blood-brain barrier penetration. Computational logP predictors (e.g., XLogP3) balance solubility and membrane permeability .
- Metabolic hotspots : Piperazine N-methylation reduces CYP450-mediated oxidation, as shown in microsomal stability assays .
- Case study : Introducing a hydroxyethyl group (e.g., 4-(2-hydroxyethyl)-piperazine) improves aqueous solubility without compromising target affinity .
Q. How can researchers address discrepancies in reported synthetic yields for this compound?
- Parameter screening : Use design-of-experiment (DoE) approaches to test variables (temperature, solvent, reagent ratios) systematically .
- Side-product analysis : LC-MS identifies byproducts (e.g., unreacted triazole or piperazine intermediates), guiding stoichiometric adjustments .
- Scale-up considerations : Transitioning from batch to flow chemistry can enhance reproducibility and yield consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
